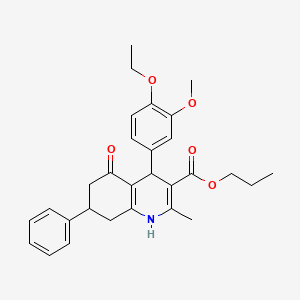

Propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO5/c1-5-14-35-29(32)26-18(3)30-22-15-21(19-10-8-7-9-11-19)16-23(31)28(22)27(26)20-12-13-24(34-6-2)25(17-20)33-4/h7-13,17,21,27,30H,5-6,14-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJNYDHVUFEQOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC)OC)C(=O)CC(C2)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an aromatic aldehyde in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s cyclohexanone ring and aromatic moieties undergo oxidation under controlled conditions:

| Reagent/Conditions | Product | Key Observations |

|---|---|---|

| Potassium permanganate (KMnO₄) in acidic medium | Formation of quinoline derivatives via dehydrogenation of the hexahydroquinoline core | Complete conversion requires reflux conditions (80–100°C) for 6–12 hours. |

| Chromium trioxide (CrO₃) | Oxidation of the C-5 ketone to a carboxylic acid or further degradation products | Side reactions may occur with methoxy/ethoxy groups under harsh conditions. |

Mechanistic Insight :

-

Dehydrogenation of the hexahydroquinoline core proceeds via radical intermediates, yielding fully aromatic quinolines.

-

The ethoxy and methoxy groups remain intact under mild oxidation but may demethylate under strong acidic conditions.

Reduction Reactions

The ketone group at position 5 and ester functionality are primary targets for reduction:

| Reagent/Conditions | Product | Yield/Selectivity |

|---|---|---|

| Sodium borohydride (NaBH₄) in methanol | Reduction of ketone to secondary alcohol | High selectivity (>90%) at 0–5°C; alcohol stabilizes via intramolecular H-bonding. |

| Lithium aluminum hydride (LiAlH₄) | Simultaneous reduction of ketone and ester to diol | Requires anhydrous THF; competitive ester cleavage observed. |

Structural Impact :

-

Reduction of the ketone alters the compound’s planarity, affecting its biological activity.

-

Ester-to-alcohol conversion enhances water solubility but reduces metabolic stability.

Ester Hydrolysis

The propyl ester group undergoes hydrolysis under acidic or basic conditions:

Kinetics :

-

Acidic hydrolysis proceeds faster but may degrade sensitive aryl ethers.

-

Basic conditions preserve aromatic substituents but require longer reaction times (12–24 hours) .

Electrophilic Substitution

The electron-rich aromatic rings participate in electrophilic reactions:

| Reaction | Reagent | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro groups introduced at para positions to methoxy/ethoxy |

| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid derivatives formed; enhances hydrophilicity |

Regioselectivity :

-

Methoxy and ethoxy groups direct electrophiles to specific positions, enabling predictable functionalization.

Photochemical Reactions

Limited studies suggest potential for [4+2] cycloaddition under UV light due to the conjugated diene system in the hexahydroquinoline core .

Comparative Reactivity of Structural Analogs

Data from similar compounds highlight trends:

Stability Under Ambient Conditions

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with an aromatic aldehyde in the presence of ammonium acetate, followed by cyclization and esterification reactions. Controlled temperatures and solvents like ethanol or methanol are often employed to optimize yield and purity.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : Using reagents such as potassium permanganate or chromium trioxide can convert it into carboxylic acids or ketones.

- Reduction : Hydrogen gas in the presence of a palladium catalyst can reduce ketones to alcohols.

- Substitution : Nucleophilic substitution at the aromatic ring allows for the introduction of halogens or other substituents.

Chemistry

In the field of chemistry, Propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups enable chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Research has indicated potential biological activities for this compound. Studies suggest it may possess antimicrobial and anti-inflammatory properties. Its interaction with specific molecular targets could lead to significant biological effects, making it a candidate for further exploration in pharmacology.

Medicine

In medicinal chemistry, this compound has been investigated as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance efficacy against various diseases. For instance, its potential role in inhibiting certain enzymes or receptors could be pivotal in drug development aimed at treating conditions such as cancer or chronic inflammation.

Industry

The compound is also utilized in industrial applications. It has been explored for its use in producing advanced materials with specific properties such as polymers and coatings. The versatility of its chemical structure allows for adaptations that meet various industrial requirements.

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The structure-function relationship was analyzed to understand how modifications influenced efficacy.

- Anti-inflammatory Effects : Research investigated the anti-inflammatory properties of this compound in vitro and in vivo. Results indicated a reduction in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.

- Pharmaceutical Development : A case study focused on synthesizing novel derivatives based on this compound aimed at enhancing bioavailability and reducing side effects in drug formulations targeting cancer treatment.

Mechanism of Action

The mechanism of action of Propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Smaller esters (e.g., methyl) reduce steric hindrance, favoring crystallinity and specific intermolecular interactions .

Substituent Effects on the Aromatic Ring

Key Observations :

- Electron-donating groups (e.g., methoxy, ethoxy) stabilize resonance structures, affecting UV absorption and reactivity .

Conformational and Crystallographic Differences

- Ring Puckering: The hexahydroquinoline core in the target compound adopts a puckered conformation, as described by Cremer-Pople coordinates . This puckering influences molecular packing and stability.

- Hydrogen Bonding : Analogs like methyl 4-(4-methoxyphenyl)-... form infinite chains via N–H···O interactions in the crystal lattice , whereas hydroxyl-containing derivatives (e.g., ) exhibit stronger intermolecular H-bonding networks.

- Crystal Systems: The target compound’s crystallization parameters (space group, unit cell dimensions) may resemble those of methyl 4-(4-methoxyphenyl)-..., which crystallizes in a monoclinic P21/c system with Z = 4 .

Biological Activity

Propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of quinolines. Its structure incorporates various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on existing research findings.

The compound's molecular formula is with a molecular weight of approximately 469.58 g/mol. The detailed structure includes multiple aromatic rings and functional groups that enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 469.58 g/mol |

| IUPAC Name | This compound |

| InChI Key | InChI Key |

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that Propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl has activity against various bacterial strains. For instance, a study evaluating similar quinoline compounds found that they inhibited the growth of Gram-positive and Gram-negative bacteria effectively .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A study demonstrated that related quinoline derivatives could inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests a potential mechanism involving the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .

Key Findings:

- Inhibition of iNOS: The compound may reduce the expression of iNOS, leading to decreased nitric oxide levels.

- COX Inhibition: Similar derivatives showed inhibition of COX enzymes, which are crucial in inflammatory responses.

Anticancer Activity

The anticancer potential of this compound has also been explored. Quinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, a related study indicated that certain quinoline compounds inhibited cell proliferation in breast and colon cancer cell lines .

Mechanism of Action:

The proposed mechanisms include:

- Apoptosis Induction: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest: They may interfere with cell cycle progression, preventing cancer cell division.

Study on Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on quinoline derivatives to identify structural features responsible for their biological activity. The findings highlighted that modifications in the aromatic rings and side chains significantly influenced their potency against cancer cells and bacteria .

Comparative Analysis

A comparative study involving various quinoline derivatives revealed that those with specific substitutions on the aromatic rings exhibited enhanced biological activities compared to unsubstituted analogs.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| Propyl 4-(4-ethoxy...) | Moderate | Significant | High |

| Related Quinoline Derivative | High | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing hexahydroquinoline derivatives like Propyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

- Methodological Answer : The Hantzsch multicomponent reaction is widely used for synthesizing hexahydroquinoline derivatives. Typical conditions involve condensation of an aldehyde (e.g., 4-ethoxy-3-methoxybenzaldehyde), a β-ketoester (e.g., propyl acetoacetate), and ammonium acetate in ethanol or acetic acid under reflux (12–24 hours). Catalysts like silica-supported heteropoly acids or microwave-assisted methods can improve yields (60–85%) . Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. How is the structural integrity of this compound confirmed after synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DCM. Data collection at 100–150 K using Mo/Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (e.g., anisotropic displacement parameters for non-H atoms, riding models for H-atoms) validate bond lengths, angles, and stereochemistry . Complementary techniques include NMR, IR (for carbonyl groups at ~1700 cm), and HRMS.

Q. What pharmacological screening approaches are recommended for initial activity assessment?

- Methodological Answer :

- Antioxidant Activity : DPPH radical scavenging assay (IC comparison with ascorbic acid) .

- Anti-inflammatory : COX-1/COX-2 inhibition assays (using indomethacin as a control) .

- Calcium Modulation : Fluorometric intracellular Ca flux measurements in HEK293 cells .

Data analysis includes dose-response curves and statistical validation (e.g., ANOVA, p < 0.05).

Advanced Research Questions

Q. How can crystallographic disorder in the hexahydroquinoline core be resolved during refinement?

- Methodological Answer : Disorder in the cyclohexene ring or substituents (e.g., ethoxy groups) is addressed using SHELXL’s PART instruction. Key steps:

- Split atomic positions into PART 1/2 with occupancy refinement.

- Apply geometric restraints (SIMU, DELU) to prevent overparameterization.

- For twinned crystals, use TWIN/BASF commands to refine twin laws (e.g., -k, h, -l) and scale factors .

- Validate via R (< 5%) and GooF (0.9–1.1) metrics.

Q. What computational strategies are effective for analyzing electronic properties and bioactivity correlations?

- Methodological Answer :

- DFT Studies : Optimize geometry at B3LYP/6-31G(d,p) level (Gaussian 09). Calculate frontier orbitals (HOMO-LUMO gap) to predict reactivity .

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 5KIR). Validate binding poses via MD simulations (100 ns, AMBER) .

- QSAR Models : Derive descriptors (logP, polar surface area) using PaDEL-Descriptor; validate via leave-one-out cross-validation (R > 0.7) .

Q. How do hydrogen-bonding networks influence the compound’s supramolecular assembly and solubility?

- Methodological Answer : Analyze SCXRD data with OLEX2’s Topology tool to identify hydrogen-bond motifs (e.g., R(8) dimers via N–H···O interactions). Graph-set analysis (Etter’s notation) categorizes chains (C(6)), rings (R(12)), or intramolecular bonds . Solubility is inversely correlated with strong intermolecular H-bonds (e.g., logS < −4 for crystals with 3D networks).

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar analogs?

- Methodological Answer :

- Meta-Analysis : Compare IC values across studies (e.g., anti-inflammatory activity in vs. ) using standardized assays (e.g., COX-2 inhibition).

- Structural Clustering : Group compounds by substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring) using PCA.

- Experimental Replication : Repeat assays under controlled conditions (fixed cell lines, solvent/DMSO concentration ≤1%).

Methodological Tables

Table 1 : Synthesis Optimization for Hexahydroquinolines

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Ethanol, reflux, 24h | 65 | 98 | |

| Acetic acid, MW, 1h | 82 | 95 | |

| SiO-HPA, 6h | 88 | 99 |

Table 2 : Key Crystallographic Parameters (Example from )

| Parameter | Value |

|---|---|

| Space group | P |

| a, b, c (Å) | 8.21, 10.03, 12.45 |

| α, β, γ (°) | 90, 95.6, 90 |

| R/wR | 0.042/0.112 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.